
(4-chloro-1H-pyrazol-1-yl)acetaldehyde
描述
(4-chloro-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1H-pyrazol-1-yl)acetaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of 4-chloropyrazole with acetaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .
化学反应分析
Types of Reactions
(4-chloro-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other reagents that can displace the chlorine atom.
Major Products Formed
Oxidation: Formation of (4-chloro-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of (4-chloro-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
(4-chloro-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
作用机制
The mechanism of action of (4-chloro-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity . For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde: A similar compound with additional methyl groups on the pyrazole ring.
(4-chloro-1H-pyrazol-1-yl)acetic acid: An oxidized form of (4-chloro-1H-pyrazol-1-yl)acetaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an aldehyde group and a chlorine atom on the pyrazole ring.
属性
IUPAC Name |
2-(4-chloropyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUHGQCRCWCHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3071882.png)
![2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE](/img/structure/B3071890.png)
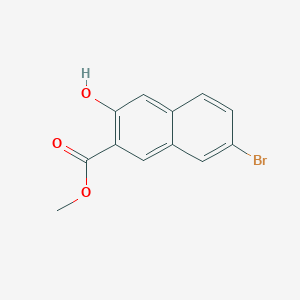
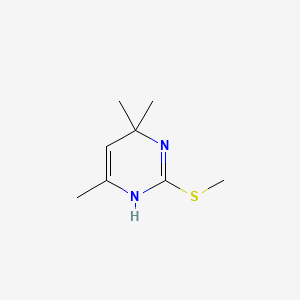
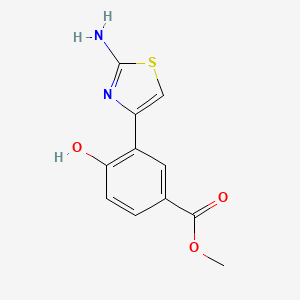
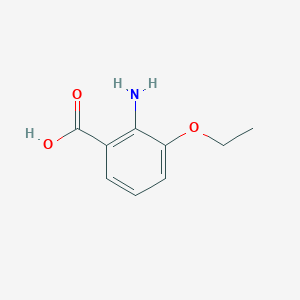
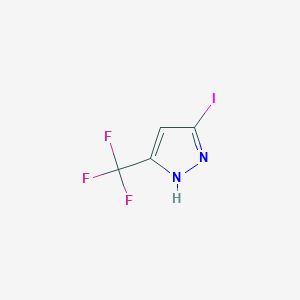
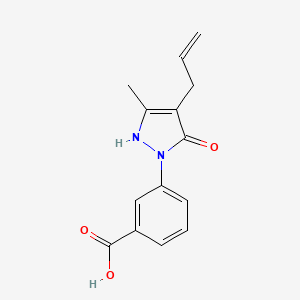
![[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071934.png)
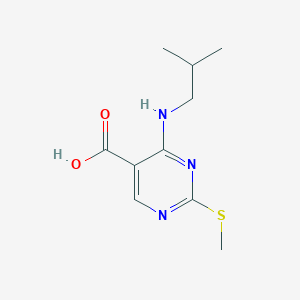
![5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3071954.png)
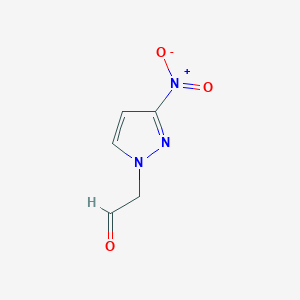
![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)
![[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride](/img/structure/B3071987.png)
